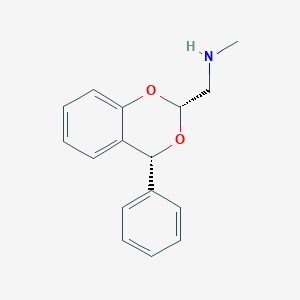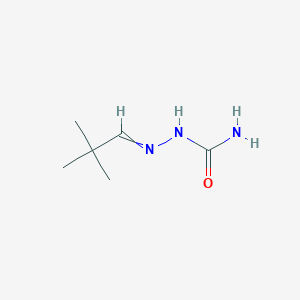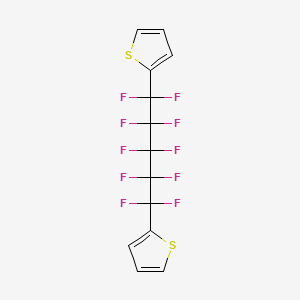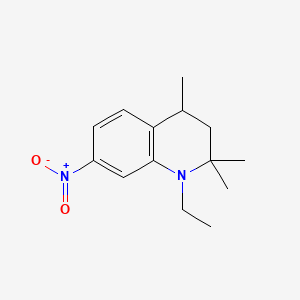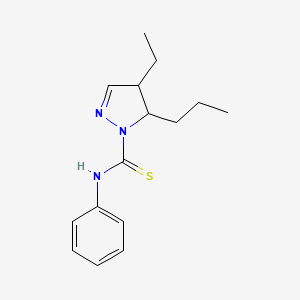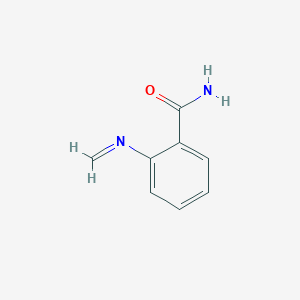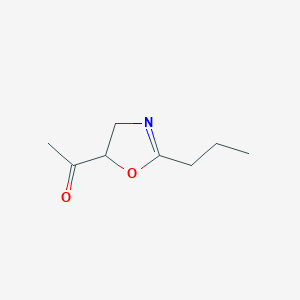
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a compound belonging to the oxazoline family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to oxazole using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazolines, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety profiles, higher yields, and reduced need for purification steps .
化学反応の分析
Types of Reactions: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can convert oxazolines back to their corresponding β-hydroxy amides.
Substitution: The oxazoline ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Oxazoles.
Reduction: β-Hydroxy amides.
Substitution: Various substituted oxazolines depending on the reagents used.
科学的研究の応用
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
Oxazolines: Compounds with similar structures, such as 2-ethyl-4,5-dihydro-1,3-oxazole.
Oxazoles: Oxidized derivatives of oxazolines, such as 2-ethyl-1,3-oxazole.
Imidazoles: Five-membered rings containing two nitrogen atoms, such as 1,3-diazole.
Uniqueness: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and ethanone group at the 5-position differentiate it from other oxazolines and oxazoles, making it a valuable compound for various applications .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
1-(2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8-9-5-7(11-8)6(2)10/h7H,3-5H2,1-2H3 |
InChIキー |
IGDSEIGXLBZNJD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NCC(O1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
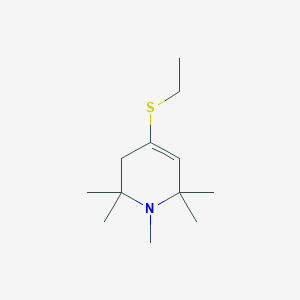
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)

